2-(tert-Butyl)thiazole-5-carbaldehyde
Overview
Description
“2-(tert-Butyl)thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C8H11NOS . It has a molecular weight of 169.25 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(tert-Butyl)thiazole-5-carbaldehyde” consists of a thiazole ring substituted with a tert-butyl group at the 2-position and a formyl group at the 5-position .Scientific Research Applications
Host-Polarity Tuning White Organic Light Emitting Diode (WOLED)
A notable application of thiazole derivatives is in the field of light-emitting diodes. Research by Zhang et al. (2016) focuses on the development of compounds that undergo reversible excited-state intramolecular proton transfer (ESIPT), leading to tunable emission from blue to yellow, including white-light luminescence. This work paved the way for fabricating a WOLED based on a thiazolo[5,4-d]thiazole ESIPT system, showcasing the potential of such compounds in optoelectronic devices (Zhang et al., 2016).
Synthesis and Structure-Physicochemical Properties Relationship
In another study, Tokárová and Biathová (2018) explored the synthesis and properties of thiazolo[5,4-d]thiazoles, highlighting the relationship between structure and physicochemical characteristics such as UV-Vis and fluorescence. This research underscores the significance of thiazole derivatives in the chemistry of materials, particularly their solubility and luminescence properties (Tokárová & Biathová, 2018).
Novel Synthesis Routes and Heterocycles Formation
Khemnar and Bhanage (2013) developed a novel methodology for the synthesis of heteroaryl ketones through direct C–H activation of aldehydes and thiazoles, offering an efficient, metal-, acid-, and solvent-free approach. This study exemplifies the versatility of thiazole derivatives in organic synthesis, enabling the creation of valuable heteroaryl ketones under environmentally friendly conditions (Khemnar & Bhanage, 2013).
Aggregation-Induced Emission Enhancement (AIEE)
Qian et al. (2007) investigated a novel class of 2-(2'-hydroxyphenyl)benzothiazole-based compounds, demonstrating aggregation-induced emission enhancement due to restricted intramolecular motion. This property is crucial for applications in optoelectronic devices, offering insights into the design of materials with enhanced fluorescence properties upon aggregation (Qian et al., 2007).
properties
IUPAC Name |
2-tert-butyl-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-8(2,3)7-9-4-6(5-10)11-7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKHQAAEFSCGGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1,3-thiazole-5-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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